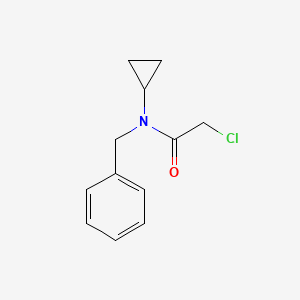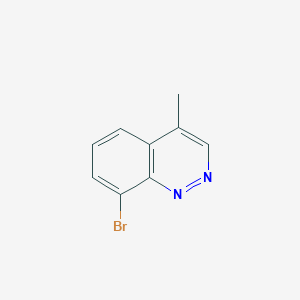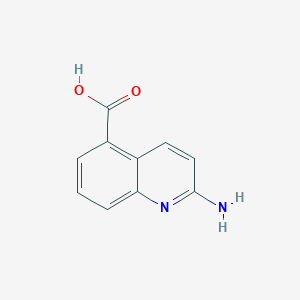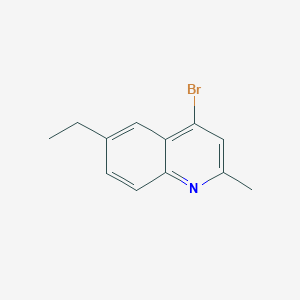
4-Brom-6-ethyl-2-methylchinolin
Übersicht
Beschreibung
“4-Bromo-6-ethyl-2-methylquinoline” is a chemical compound with the molecular formula C12H12BrN . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-ethyl-2-methylquinoline” consists of a benzene ring fused with a pyridine moiety . The molecular weight is 250.13 g/mol .Physical And Chemical Properties Analysis
“4-Bromo-6-ethyl-2-methylquinoline” is a solid . Its molecular weight is 250.13 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antimalariamittel
Der Chinolinkern ist ein häufiges Motiv in Antimalariamitteln. 4-Brom-6-ethyl-2-methylchinolin kann als Vorläufer bei der Synthese neuer Verbindungen mit potenzieller Antimalariaaktivität dienen. Seine strukturelle Ähnlichkeit mit Chloroquin, einem bekannten Antimalariamittel, legt nahe, dass es modifiziert werden könnte, um die Wirksamkeit zu erhöhen und Resistenzen zu reduzieren .
Entwicklung von Krebsmedikamenten
Chinolinderivate wurden auf ihre Antikrebsaktivitäten untersucht. Das Bromatom in This compound ermöglicht eine weitere Funktionalisierung, die möglicherweise zur Entwicklung neuer Chemotherapeutika führt, die auf bestimmte Krebszelllinien abzielen .
Antibakterielle und antifungale Anwendungen
Das strukturelle Gerüst von Chinolinen hat sich gegen bakterielle und pilzliche Stämme als wirksam erwiesen. Die Forschung an This compound könnte neue antibakterielle und antifungale Mittel hervorbringen, insbesondere für arzneimittelresistente Stämme .
ZNS-Mittel
Erkrankungen des zentralen Nervensystems (ZNS) erfordern häufig Mittel, die die Blut-Hirn-Schranke überwinden können. Chinolinderivate sind vielversprechende Kandidaten aufgrund ihrer LipophilieThis compound könnte zur Synthese von Verbindungen mit potenziellen Anwendungen bei der Behandlung von ZNS-Erkrankungen verwendet werden .
Entzündungshemmende und schmerzlindernde Medikamente
Chinolinverbindungen haben entzündungshemmende und schmerzlindernde Wirkungen gezeigtThis compound könnte ein Schlüsselzwischenprodukt bei der Herstellung neuer nichtsteroidaler Antirheumatika (NSAIDs) mit weniger Nebenwirkungen sein .
Kardiovaskuläre Therapeutika
Einige Chinolinderivate haben kardiovaskuläre Vorteile gezeigt, wie z. B. Vasodilatation und Antiarrhythmie-Effekte. Die Forschung an This compound kann zur Entdeckung neuer kardiovaskulärer Medikamente beitragen .
Hypoglykämische Mittel
Das Chinolingerüst ist in einigen hypoglykämischen Mitteln vorhandenThis compound könnte auf sein Potenzial untersucht werden, als hypoglykämisches Mittel zu wirken und die Diabetesbehandlung zu unterstützen .
Materialwissenschaft: Organische Leuchtdioden (OLEDs)
In der Materialwissenschaft werden Chinolinderivate bei der Synthese von organischen Leuchtdioden (OLEDs) verwendet. Das Bromatom in This compound bietet eine Stelle für Kupplungsreaktionen, die für die Herstellung von OLED-Materialien entscheidend sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-ethyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMSDIUFYWOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653693 | |
| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070879-44-5 | |
| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




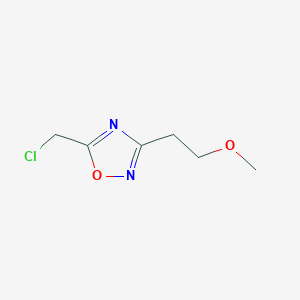
![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)

![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
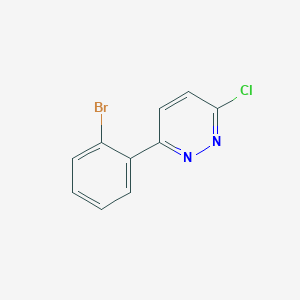

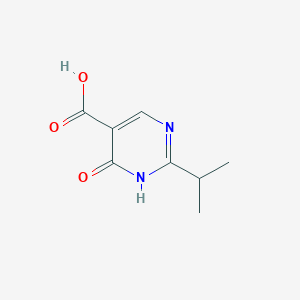

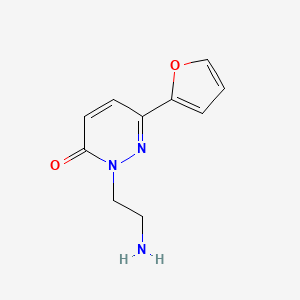
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)
